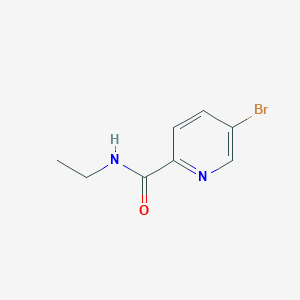













|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.Cl.C[N:13](C)[CH2:14][CH2:15]CN=C=NCC.C(N(CC)C(C)C)(C)C.ON1C2C=CC=CC=2N=N1.C(N)C>O1CCCC1.O.CN(C)C=O>[CH2:14]([NH:13][C:8]([C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1)=[O:10])[CH3:15] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0.417 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.633 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
|
Name
|
|
|
Quantity
|
1.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
0.363 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred for another 4 hours
|
|
Duration
|
4 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by silica gel flash chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed under vacuum
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC(=O)C1=NC=C(C=C1)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 163 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 34.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |